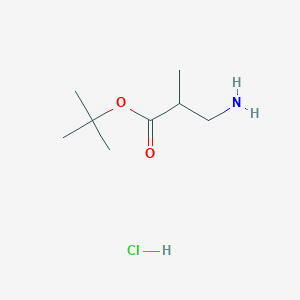

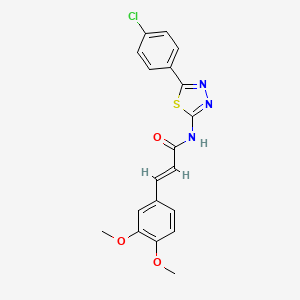

![molecular formula C22H18N4 B2780021 {4-[6-(4-氨基苯基)-2-苯基嘧啶-4-基]苯基}胺 CAS No. 68820-65-5](/img/structure/B2780021.png)

{4-[6-(4-氨基苯基)-2-苯基嘧啶-4-基]苯基}胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

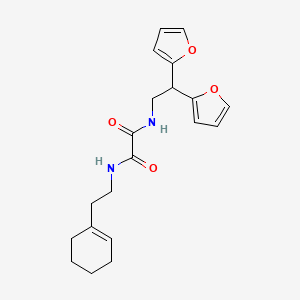

The compound {4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine is a complex organic molecule that contains an aminophenyl group and a phenylpyrimidinyl group . The presence of these groups suggests that the compound may have interesting chemical properties and could potentially be used in a variety of applications.

Synthesis Analysis

While specific synthesis methods for this compound are not available, aminophenyl compounds are generally synthesized through methods such as alkylation or arylation reactions on nitrogen . Phenylpyrimidinyl compounds, on the other hand, could potentially be synthesized through reactions involving benzothiazoles .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and nitrogen atoms . The presence of these functional groups could potentially result in interesting electronic and steric effects.

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the aminophenyl and phenylpyrimidinyl groups . For example, the amino group could potentially undergo reactions such as acylation or alkylation, while the phenyl group could potentially undergo electrophilic aromatic substitution reactions.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the aminophenyl and phenylpyrimidinyl groups . For example, the presence of these groups could potentially influence the compound’s solubility, melting point, and reactivity.

科学研究应用

化学合成和机理见解

化合物“{4-[6-(4-氨基苯基)-2-苯基嘧啶-4-基]苯基}胺”及其衍生物一直是化学合成研究的兴趣所在,突出了它们的复杂反应和机理。研究表明了各种合成途径和转化,提供了对其化学行为的更深入理解:

胺化反应和机理:已经通过胺化反应探索了苯基嘧啶的合成和转化,包括与查询化合物相似的衍生物。这些研究揭示了诸如 SN(ANRORC) 机制之类的机理,该机制涉及亲核加成、开环和闭合过程(Kroon & Plas,2010;Meeteren & Plas,2010)。

衍生物合成:已经报道了 4-(4-氨基苯基)-2,6-二苯基嘧啶的合成及其参与各种转化以产生 N-酰基衍生物和取代喹唑啉。这突出了该化合物在形成结构多样的衍生物方面的多功能性(Harutyunyan 等人,2020)。

结构和反应性研究:对嘧啶衍生物的结构和反应性的研究,包括对卤代化合物与亲核试剂反应的研究,有助于了解该化合物的化学性质和潜在应用(Kroon & Plas,2010)。

生物活性化合物化学:对与查询化合物具有结构相似性的生物活性化合物(如溴吡rimidine)的研究提供了对亲电取代反应和亲核取代的见解,强调了该化合物在药物化学中的潜力(Stevens 等人,1995)。

作用机制

Target of Action

Similar compounds have been reported to target fms-like tyrosine kinase 3 (flt3), a receptor tyrosine kinase that plays a crucial role in hematopoiesis . FLT3 mutations are often associated with acute myeloid leukemia (AML), making it a significant target for therapeutic intervention .

Mode of Action

It’s known that similar compounds act as covalent inhibitors, binding to the target protein and modifying it to prevent its normal function . This mechanism is often employed to overcome resistance mutations, which can render non-covalent inhibitors ineffective .

Biochemical Pathways

Flt3 inhibitors generally affect the signaling pathways downstream of flt3, including the pi3k/akt, stat5, and mapk pathways . These pathways are involved in cell survival, proliferation, and differentiation, and their disruption can lead to the death of cancer cells .

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary, affecting their bioavailability and efficacy .

Result of Action

Similar flt3 inhibitors have been shown to inhibit the phosphorylation of flt3 and its downstream signaling factors, leading to the death of cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of {4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity . Additionally, the cellular environment, including the presence of other proteins and the state of the target cells, can also influence the compound’s efficacy .

属性

IUPAC Name |

4-[6-(4-aminophenyl)-2-phenylpyrimidin-4-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4/c23-18-10-6-15(7-11-18)20-14-21(16-8-12-19(24)13-9-16)26-22(25-20)17-4-2-1-3-5-17/h1-14H,23-24H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGENNWJCOQVWER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

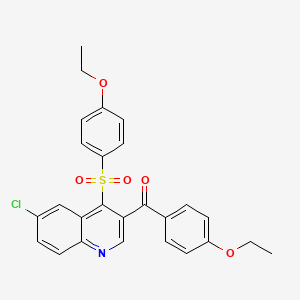

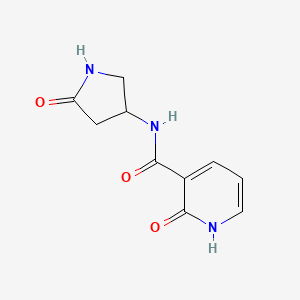

![N-(2-(dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2779938.png)

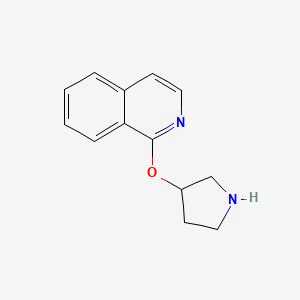

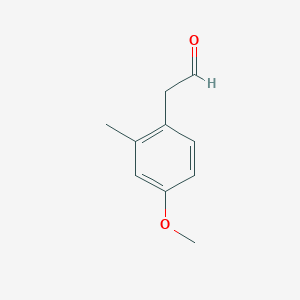

![2-Ethyl-5-((3-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2779940.png)

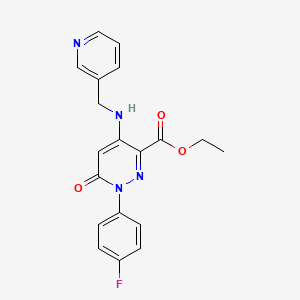

![(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2779942.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2779947.png)

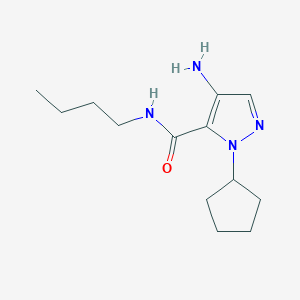

![N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide](/img/structure/B2779961.png)